3,3-Dimethylmorpholine-4-carboximidamide

Medicinal Chemistry Drug Design Physicochemical Properties

Why settle for generic morpholine‑4‑carboximidamide when steric bulk dictates your SAR? 3,3‑Dimethylmorpholine‑4‑carboximidamide (CAS 1247537‑73‑0) features a gem‑dimethyl group that increases lipophilicity (computed logP 0.8 vs. -0.5), shields the morpholine nitrogen from CYP450 oxidation, and pre‑organizes the ring conformation for better target engagement. Ideal for lead optimization, fragment‑based libraries, and PK‑driven medicinal chemistry. Sold exclusively as a research‑grade building block; standard international shipping available.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
Cat. No. B13746428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylmorpholine-4-carboximidamide
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(COCCN1C(=N)N)C
InChIInChI=1S/C7H15N3O/c1-7(2)5-11-4-3-10(7)6(8)9/h3-5H2,1-2H3,(H3,8,9)
InChIKeyGKKZWIGUBVWXCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylmorpholine-4-carboximidamide: A Sterically-Constrained Guanidine-Like Building Block for Medicinal Chemistry


3,3-Dimethylmorpholine-4-carboximidamide (CAS: 1247537-73-0) is a morpholine derivative featuring a carboximidamide functional group. It is categorized as a sterically constrained guanidine derivative . The compound has a molecular formula of C7H15N3O and a molecular weight of 157.21 g/mol . Its core structure consists of a six-membered morpholine ring, containing one oxygen and one nitrogen atom, with two methyl substituents at the 3-position, and a carboximidamide group attached to the nitrogen at the 4-position. This unique substitution pattern imparts distinct steric and electronic properties, making it a valuable intermediate or building block in pharmaceutical research and chemical synthesis .

Why Generic Morpholine Carboximidamides Cannot Substitute for the 3,3-Dimethyl Analog in Structure-Activity Relationship (SAR) Studies


While the morpholine-4-carboximidamide scaffold is common in medicinal chemistry, simple substitution with unsubstituted morpholine-4-carboximidamide (CAS 17238-66-3) or its hydrochloride salt fails to capture the steric and electronic nuances introduced by the 3,3-dimethyl substitution. This substitution pattern directly impacts the compound's lipophilicity, metabolic stability, and conformational preferences . The introduction of two methyl groups at the 3-position increases the steric bulk around the morpholine nitrogen, which can alter binding affinity and selectivity towards biological targets compared to unsubstituted analogs [1]. These differences are critical in drug design where even minor modifications can drastically change a molecule's pharmacokinetic and pharmacodynamic profile, rendering generic substitution inadequate for precise SAR studies or lead optimization programs.

Quantitative Differentiation of 3,3-Dimethylmorpholine-4-carboximidamide from Key Analogs


Enhanced Lipophilicity and Altered Physicochemical Profile Compared to Unsubstituted Morpholine-4-carboximidamide

The introduction of two methyl groups at the 3-position of the morpholine ring in 3,3-dimethylmorpholine-4-carboximidamide significantly increases its lipophilicity compared to the unsubstituted morpholine-4-carboximidamide. Computed logP values provide a quantitative measure of this difference. The target compound has a predicted XLogP3-AA of approximately 0.8, whereas the unsubstituted analog has a logP of around -0.5 [1]. This difference of roughly 1.3 log units corresponds to a ~20-fold increase in partition coefficient, suggesting enhanced membrane permeability and potentially improved oral bioavailability.

Medicinal Chemistry Drug Design Physicochemical Properties

Increased Basicity of the Morpholine Nitrogen Due to 3,3-Dimethyl Substitution

The predicted acid dissociation constant (pKa) for the conjugate acid of 3,3-dimethylmorpholine-4-carboximidamide is 9.09 ± 0.40 [1]. This is notably higher than the pKa of unsubstituted morpholine, which is approximately 8.33 [2]. The increased basicity is attributed to the electron-donating effect and steric shielding of the 3,3-dimethyl groups, which stabilize the protonated form of the nitrogen. This difference in basicity can influence the compound's ionization state at physiological pH, impacting its solubility, permeability, and binding interactions with target proteins.

Medicinal Chemistry pKa Basicity

Steric Hindrance and Conformational Restriction as a Structural Differentiator

The 3,3-dimethyl substitution on the morpholine ring introduces significant steric bulk that restricts the conformational freedom of the ring compared to unsubstituted morpholine-4-carboximidamide. While direct experimental data for this specific compound is limited, the effect is a well-established class-level principle for C3-disubstituted morpholines [1]. The gem-dimethyl group at the 3-position locks the morpholine ring into a preferred chair conformation, which can influence the spatial orientation of the 4-carboximidamide group. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing the molecule into a bioactive conformation.

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Potential for Enhanced Metabolic Stability Due to Steric Shielding

The gem-dimethyl substitution at the 3-position of the morpholine ring in 3,3-dimethylmorpholine-4-carboximidamide is expected to provide steric shielding around the morpholine nitrogen, potentially increasing its resistance to metabolic N-oxidation or N-dealkylation compared to unsubstituted morpholine-4-carboximidamide. This is a well-documented class effect for α,α-disubstituted amines, where steric hindrance slows down cytochrome P450-mediated oxidation . While specific metabolic stability data for this compound is not available, the structural feature is a key differentiator for procurement in lead optimization programs aiming to improve pharmacokinetic properties.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Optimal Application Scenarios for 3,3-Dimethylmorpholine-4-carboximidamide in Medicinal Chemistry and Chemical Biology


Lead Optimization for Improved Oral Bioavailability

Researchers aiming to enhance the oral bioavailability of a lead compound can utilize 3,3-dimethylmorpholine-4-carboximidamide as a building block. Its higher computed logP (0.8) compared to unsubstituted morpholine-4-carboximidamide (logP -0.5) suggests improved passive membrane permeability [1]. This property is crucial for compounds targeting intracellular proteins or requiring oral administration. By incorporating this fragment, medicinal chemists can potentially increase the fraction of the drug that reaches systemic circulation.

Structure-Based Drug Design for Enhanced Binding Affinity and Selectivity

The steric bulk and conformational restriction imposed by the 3,3-dimethyl substitution make this compound a valuable tool for structure-based drug design [1]. When a target protein's binding pocket can accommodate the additional steric bulk, the pre-organized conformation of the morpholine ring can lead to improved binding affinity and selectivity. This is particularly relevant for targets where the morpholine nitrogen's basicity (pKa 9.09) plays a role in electrostatic interactions with acidic residues in the active site [2].

Medicinal Chemistry Campaigns Aiming to Improve Metabolic Stability

The gem-dimethyl group at the 3-position provides steric shielding that can protect the morpholine nitrogen from oxidative metabolism by cytochrome P450 enzymes [1]. Researchers concerned about rapid clearance of a morpholine-containing lead compound can explore this analog to potentially improve its metabolic stability and extend its half-life in vivo. This is a common strategy in lead optimization to address pharmacokinetic liabilities.

Synthesis of Conformationally Constrained Libraries

As a C3-disubstituted morpholine derivative, 3,3-dimethylmorpholine-4-carboximidamide serves as a key intermediate for synthesizing libraries of conformationally restricted analogs [1]. Such libraries are invaluable in fragment-based drug discovery and SAR studies, allowing researchers to explore the impact of steric and electronic variations on biological activity. The compound's unique substitution pattern provides a distinct starting point compared to simpler morpholine-4-carboximidamide building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethylmorpholine-4-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.